molecular formula C23H27NO4 B12952978 Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoate

Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoate

Cat. No.: B12952978
M. Wt: 381.5 g/mol
InChI Key: DERYQWDBPQSPIF-UHFFFAOYSA-N
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Description

Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoate typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The resulting Fmoc-protected amino acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common in the purification process to separate the desired product from any impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydroxide, other bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoate involves the protection of the amino group, preventing unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization of the peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoate is unique due to its specific structure, which provides stability and reactivity in peptide synthesis. Its ability to undergo various chemical reactions while maintaining the integrity of the peptide chain makes it a valuable tool in organic synthesis .

Properties

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoate

InChI

InChI=1S/C23H27NO4/c1-23(2,3)13-20(21(25)27-4)24-22(26)28-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,24,26)

InChI Key

DERYQWDBPQSPIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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